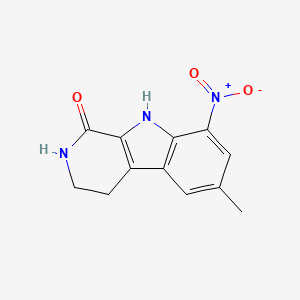

6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Description

6-Methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS RN: 94850-57-4) is a β-carboline derivative characterized by a nitro group at position 8 and a methyl group at position 6 on the tetrahydro-β-carboline scaffold. Its IUPAC name in French is 6-méthyl-8-nitro-2,3,4,9-tétrahydro-1H-β-carbolin-1-one, and in German, 6-Methyl-8-nitro-2,3,4,9-tetrahydro-1H-β-carbolin-1-on .

Properties

Molecular Formula |

C12H11N3O3 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

6-methyl-8-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |

InChI |

InChI=1S/C12H11N3O3/c1-6-4-8-7-2-3-13-12(16)11(7)14-10(8)9(5-6)15(17)18/h4-5,14H,2-3H2,1H3,(H,13,16) |

InChI Key |

YXDVIHYKRHSINU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2CCNC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the Fischer indole synthesis method. This method starts with the reaction of substituted phenylhydrazines with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydro-beta-carboline core.

Industrial Production Methods

While specific industrial production methods for 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: The nitro group at the 8th position can be reduced to an amine group under suitable conditions.

Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and organic hydroperoxides.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, each with unique chemical and physical properties .

Scientific Research Applications

The compound 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a member of the beta-carboline family, which has garnered attention in various scientific research applications due to its potential pharmacological properties. This article will explore its applications in medicinal chemistry, neuropharmacology, and as a precursor in synthetic chemistry.

Pharmacological Potential

Research indicates that beta-carbolines exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that beta-carbolines can modulate serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation. Compounds like 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one may serve as potential candidates for antidepressant drug development due to their ability to influence neurotransmitter systems .

- Anticancer Activity : Beta-carboline derivatives have shown promise in preclinical studies as anticancer agents. Their ability to induce apoptosis in cancer cells while sparing normal cells is a significant area of investigation .

Neuropharmacology

Beta-carbolines are known for their neuroactive properties. The specific compound has been studied for its effects on:

- Cognitive Function : Some beta-carbolines have been found to enhance cognitive function and memory retention. Research into 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one suggests it may have similar effects due to its interaction with neurotransmitter systems .

- Anxiolytic Properties : Certain beta-carbolines exhibit anxiolytic effects by modulating GABAergic activity. Understanding the mechanism of action of 6-methyl-8-nitro derivatives could lead to new treatments for anxiety disorders .

Synthesis of Derivatives

The unique structure of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one makes it an attractive precursor for synthesizing various derivatives with enhanced biological activity. Researchers are exploring methods to modify its structure to improve potency and selectivity against specific biological targets .

Research Reagent

This compound is often utilized in laboratory settings as a research reagent for studying beta-carboline chemistry and its interactions with biological systems. Its availability as a chemical reagent facilitates investigations into structure-activity relationships within the beta-carboline class .

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University investigated the antidepressant potential of various beta-carboline derivatives, including 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. The results indicated that this compound significantly increased serotonin levels in animal models and improved depressive-like behaviors.

Case Study 2: Anticancer Research

In another study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and evaluated their cytotoxic effects on different cancer cell lines. The findings revealed that certain derivatives exhibited potent anticancer activity through apoptosis induction.

Mechanism of Action

The mechanism of action of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other beta-carbolines. These interactions may involve binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar β-Carboline Derivatives

Structural and Substituent Variations

The biological and physical properties of β-carbolines are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected β-Carboline Derivatives

| Compound Name | Substituents (Positions) | CAS RN | Molecular Formula | Key Features |

|---|---|---|---|---|

| 6-Methyl-8-nitro-THC-1-one* | 6-CH₃, 8-NO₂ | 94850-57-4 | C₁₁H₁₁N₃O₃ | Nitro at 8; methyl at 6 |

| 6-Nitro-THC-1-one | 6-NO₂ | 17952-86-2 | C₁₁H₉N₃O₃ | Nitro at 6 (positional isomer) |

| 8-Chloro-THC-1-one | 8-Cl | - | C₁₁H₉ClN₂O | Chloro at 8 (electron-withdrawing) |

| 6-Methoxy-THC-1-one | 6-OCH₃ | 17952-87-3 | C₁₂H₁₂N₂O₂ | Methoxy at 6 (electron-donating) |

| 1-Methyl-THC (6a) | 1-CH₃ | - | C₁₂H₁₂N₂O | Methyl at 1 (N-alkylation) |

*THC-1-one = Tetrahydro-β-carbolin-1-one

Physical and Spectral Properties

- For comparison:

- 6-Methoxy-THC-1-one (AldrichCPR) is sold as a rare chemical without analytical data .

- 1-Methyl-THC (6a) melts at 202–202.5°C .

1-(3′,4′-Dimethoxyphenyl)-THC (5f) melts at 302–305°C, highlighting the impact of bulky aryl substituents .

Spectral Data :

- The nitro group at position 8 in the target compound would deshield neighboring protons, causing distinct ¹H-NMR shifts. For example, aromatic protons near the nitro group may appear downfield (δ > 8.0 ppm), whereas methoxy-substituted analogs (e.g., 6-methoxy-THC-1-one) show upfield shifts for adjacent protons .

Patent and Industrial Relevance

The target compound’s unique substitution pattern (6-methyl, 8-nitro) may offer novel intellectual property opportunities.

Biological Activity

6-Methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS Number: 94850-57-4) is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. The beta-carboline structure has been associated with various pharmacological effects, including neuroprotective, antimalarial, and potential anticancer properties. This article reviews the biological activity of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one based on recent studies and findings.

The compound has the following chemical formula:

- Molecular Formula : C12H11N3O3

- Molecular Weight : 235.24 g/mol

- Structure : The compound features a nitro group and a methyl group on the beta-carboline core, which may influence its biological properties.

Neuroprotective Effects

Beta-carbolines have been studied for their neuroprotective properties. Compounds in this class can modulate neurotransmitter systems and exhibit antioxidant activity. For example, some beta-carboline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis . The presence of nitro and methyl groups in 6-methyl-8-nitro derivatives may enhance these effects by influencing receptor binding and signaling pathways.

Monoamine Oxidase Inhibition

Beta-carbolines are also known to act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of serotonin and dopamine in the brain, which may have implications for treating depression and other mood disorders . Although specific data on 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one's MAO inhibitory activity is scarce, its structural characteristics suggest it could exhibit similar properties.

Study on Structure-Activity Relationships

A comprehensive study focused on the SAR of beta-carboline derivatives found that modifications at the 8-position (like nitro groups) could significantly impact biological activity. The study indicated that compounds with electron-withdrawing groups at this position generally exhibited enhanced inhibitory effects against target enzymes .

| Compound | Position Modification | IC50 (nM) | Activity |

|---|---|---|---|

| 4h | R-methyl group | 2.0 | Antimalarial |

| 6-methyl | Nitro group | TBD | TBD |

Neuroprotective Studies

Research involving beta-carbolines has demonstrated their ability to protect against neurodegeneration in animal models. For instance, compounds similar to 6-methyl-8-nitro have been shown to reduce neuronal cell death induced by oxidative stress . These findings suggest that further investigation into the neuroprotective effects of 6-methyl-8-nitro is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.